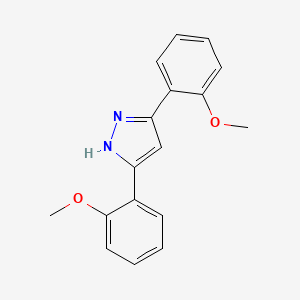
rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane carboxylic acids are a type of organic compound that contain a cyclobutane ring and a carboxylic acid group. The “rac-(1r,3r)” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers .
Synthesis Analysis
The synthesis of cyclobutane carboxylic acids can involve several methods, including reactions involving cycloaddition, ring expansion, and rearrangement . The exact method would depend on the specific substituents on the cyclobutane ring.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Cyclobutane carboxylic acids can participate in various chemical reactions. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and can also undergo decarboxylation .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a specific compound would depend on its potential applications. This could include further studies to optimize its synthesis, investigations into new reactions it can participate in, or exploration of its potential uses in fields like medicine or materials science .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Hydrogen cyanide", "Sodium cyanide", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sodium methoxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with hydrogen cyanide in the presence of a catalyst to form 3-cyanocyclobutanone.", "Step 2: 3-cyanocyclobutanone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is oxidized with sodium chlorite to form the corresponding ketone.", "Step 4: The ketone is reacted with chloroacetic acid in the presence of sodium methoxide to form the corresponding ester.", "Step 5: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is treated with sodium bicarbonate to form the racemic mixture of the desired product, rac-(1r,3r)-3-cyanocyclobutane-1-carboxylic acid.", "Step 7: The racemic mixture can be separated into its individual enantiomers using chiral chromatography or other methods." ] } | |
Numéro CAS |
2407873-63-4 |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




